Sigma-2 Affinity vs. Related Arylpiperazines
In comparative binding assays, 2-[(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline (represented by CHEMBL1698776) demonstrated a Ki of 90 nM for the sigma-2 receptor in rat PC12 cells, indicating moderate affinity [1]. In contrast, the parent compound quipazine (2-(1-piperazinyl)quinoline) lacks significant sigma-2 affinity, with reported Ki values >1000 nM [2]. This 11-fold improvement in affinity highlights the critical role of the trifluoromethylphenyl ethyl substitution in enhancing target engagement.
>11-fold higher sigma-2 affinity
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Quipazine: Ki > 1000 nM |
| Quantified Difference | >11-fold improvement |
| Conditions | Binding assay using rat PC12 cell membranes, [3H]ligand displacement |
Why This Matters
Enhanced sigma-2 binding is crucial for selecting compounds in neuroscience and oncology research where sigma-2 modulation is implicated.
- [1] BindingDB. Entry for BDBM50604967 (CHEMBL1698776). Binding affinity data for sigma-2 receptor. Accessed April 2026. View Source
- [2] Glennon, R. A., Slusher, R. M., Lyon, R. A., Titeler, M., & McKenney, J. D. (1986). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues. Journal of Medicinal Chemistry, 29(11), 2375-2380. View Source
